molecular formula C21H30N4O10 B1180720 p-NH2-Bn-DTPA CAS No. 102650-29-3

p-NH2-Bn-DTPA

Cat. No. B1180720
Key on ui cas rn: 102650-29-3
M. Wt: 498.5 g/mol
InChI Key:
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Patent
US09446995B2

Procedure details

To a solution of 6a (10 mg, 0.0155 mmol) in water (100 μL) was added dropwise 1M thiophosgene in CHCl3 (18.6 μL, 0.0186 mmol). The resulting mixture was stirred at room temperature for 3 h. The aqueous layer was concentrated in vacuo to provide pure 7a (10 mg, 99%) as a light yellowish solid. 1H NMR (MeOD, 300 MHz) δ 2.50-4.55 (m, 24H), 7.10-70 (m, 4H).
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18.6 μL
Type
reactant
Reaction Step One
Name
Quantity
100 μL
Type
solvent
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([N:27]([CH2:32][C:33]([OH:35])=[O:34])[CH2:28][C:29]([OH:31])=[O:30])[CH2:10][N:11]([CH2:16][CH2:17][N:18]([CH2:23][C:24]([OH:26])=[O:25])[CH2:19][C:20]([OH:22])=[O:21])[CH2:12][C:13]([OH:15])=[O:14])=[CH:4][CH:3]=1.[C:36](Cl)(Cl)=[S:37].C(Cl)(Cl)Cl>O>[C:33]([CH2:32][N:27]([CH2:28][C:29]([OH:31])=[O:30])[CH:9]([CH2:8][C:5]1[CH:6]=[CH:7][C:2]([N:1]=[C:36]=[S:37])=[CH:3][CH:4]=1)[CH2:10][N:11]([CH2:16][CH2:17][N:18]([CH2:19][C:20]([OH:22])=[O:21])[CH2:23][C:24]([OH:26])=[O:25])[CH2:12][C:13]([OH:15])=[O:14])([OH:35])=[O:34]

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(CN(CC(=O)O)CCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
18.6 μL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
100 μL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)CN(C(CN(CC(=O)O)CCN(CC(=O)O)CC(=O)O)CC1=CC=C(C=C1)N=C=S)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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